![molecular formula C20H23N5O2 B2993454 N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide CAS No. 1105225-55-5](/img/structure/B2993454.png)
N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a tert-butyl group (C(CH3)3), a phenyl group (C6H5), and a pyrazolo[3,4-d]pyridazine group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. For example, the tert-butyl group could be introduced using a reaction with tert-butyl alcohol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The cyclopropyl group would introduce strain into the molecule, potentially making it more reactive .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The tert-butyl group is generally quite unreactive, but could potentially undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could allow for hydrogen bonding, which could affect its solubility and boiling point.Aplicaciones Científicas De Investigación
Structure-Activity Relationship Studies
- Histamine H4 Receptor Ligands : A study by Altenbach et al. (2008) focused on synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. They worked on optimizing potency and identified compounds with significant anti-inflammatory and antinociceptive activities in animal models. This study supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis and Derivative Studies
- 3-Amino-6-Methyl-4-Phenylpyridin-2(1H)-One Derivatives : Research by Shatsauskas et al. (2017) describes synthesizing derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one. Their study involved reactions with various compounds, leading to the creation of azomethine and N-acylated derivatives (Shatsauskas et al., 2017).
Insecticidal Applications
- Heterocycles Against Cotton Leafworm : Fadda et al. (2017) synthesized various heterocycles, including pyrrole, pyridine, and coumarin derivatives, and assessed their insecticidal efficacy against the cotton leafworm. This study highlights the compound's potential in pest control (Fadda et al., 2017).
Antioxidant Studies
- Benzyl/Phenyl-2-(3,4-Dimethyl-5,5-Dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)Acetamides : Ahmad et al. (2012) synthesized series of N-substituted compounds and evaluated them for antioxidant activities. The study found that many compounds showed moderate to significant radical scavenging activity (Ahmad et al., 2012).
Medical Imaging Applications
- Radioligand for PET Imaging : Dollé et al. (2008) discussed synthesizing DPA-714, a selective ligand of the translocator protein (18 kDa), for in vivo imaging using positron emission tomography (PET). This study underscores the compound's utility in medical imaging (Dollé et al., 2008).
Antimicrobial and Anti-Inflammatory Agents
- Selenolo[2,3-c]pyrazole Compounds : Zaki et al. (2016) synthesized selenolo[2,3-c]pyrazole compounds and evaluated them as antimicrobial and anti-inflammatory agents. The compounds showed significant activity against various bacterial and fungal strains (Zaki et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it is difficult to predict the exact pathways that would be affected. Given the compound’s structure, it may be involved in pathways related to cellular signaling, metabolism, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could denature the compound, reducing its efficacy. Similarly, the presence of other molecules could compete with the compound for its targets, potentially reducing its efficacy .
Propiedades
IUPAC Name |
N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-20(2,3)22-16(26)12-24-19(27)18-15(17(23-24)13-9-10-13)11-21-25(18)14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAONZEGIKPLBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
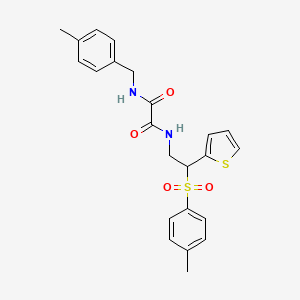
![ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2993375.png)
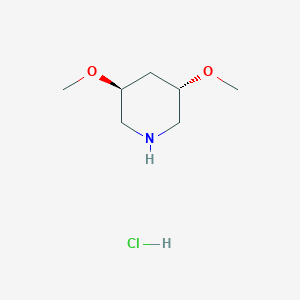
![6-Benzyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2993378.png)
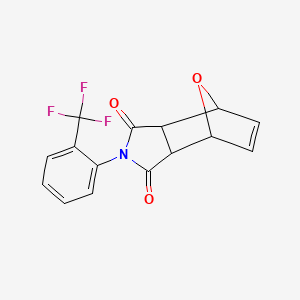
![2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2993380.png)
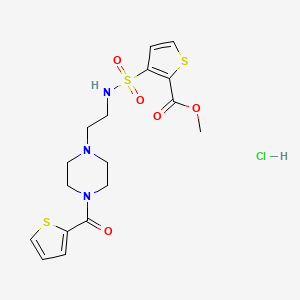
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2993385.png)

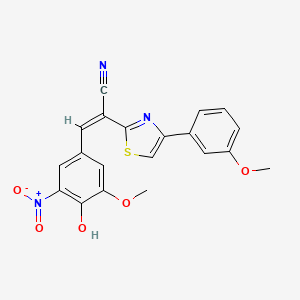
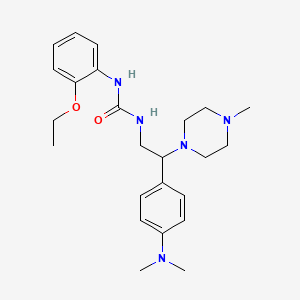
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2993390.png)
![1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2993393.png)
![5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2993394.png)
